2-Ethylhexyl 3,5,5-trimethylhexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

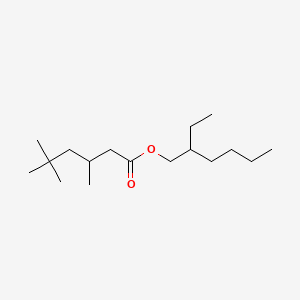

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl 3,5,5-trimethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-7-9-10-15(8-2)13-19-16(18)11-14(3)12-17(4,5)6/h14-15H,7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVHZNSIAYNAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60867974 | |

| Record name | 3,5,5-Trimethylhexanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

70969-70-9, 71566-49-9 | |

| Record name | 2-Ethylhexyl 3,5,5-trimethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70969-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexyl isononanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071566499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,5-Trimethylhexanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 3,5,5-trimethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHEXYL ISONONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6KB4GE3K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl 3,5,5-trimethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 70969-70-9). This branched-chain ester is a versatile compound utilized predominantly as a plasticizer, solvent, and emollient in various industrial and cosmetic formulations.[1][2] Its low volatility, hydrophobic nature, and favorable safety profile make it a valuable ingredient in a range of products.[1] This document details its physicochemical characteristics, provides a representative experimental protocol for its synthesis via Fischer esterification, and outlines its key functionalities.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristically low volatility.[1] Its branched alkyl structure contributes to its hydrophobic nature and low solubility in water.[1] The compound is generally stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases.[1]

Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 70969-70-9 |

| Molecular Formula | C₁₇H₃₄O₂ |

| Molecular Weight | 270.45 g/mol [2] |

| Synonyms | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester; Ethylhexyl Isononanoate[1] |

Physicochemical Data

| Property | Value |

| Physical State | Liquid[2] |

| Boiling Point | 286.00 to 287.00 °C @ 760.00 mm Hg (estimated) |

| Flash Point | 134.00 °C (273.00 °F) TCC (estimated) |

| Vapor Pressure | 0.003000 mmHg @ 25.00 °C (estimated) |

| Water Solubility | Low[1] |

| logP (o/w) | 6.20 (estimated) |

Note: Some physical properties are estimated based on available data for structurally similar compounds.

Synthesis

The primary method for synthesizing this compound is through the Fischer esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol in the presence of an acid catalyst.

Synthesis Workflow

Caption: Fischer Esterification workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol provides a generalized procedure for the synthesis of this compound.

Materials:

-

3,5,5-trimethylhexanoic acid

-

2-ethylhexanol

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), combine 3,5,5-trimethylhexanoic acid and a molar excess (typically 1.5 to 2 equivalents) of 2-ethylhexanol.

-

Catalyst Addition: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

-

Heating: Heat the mixture to reflux. If using a Dean-Stark trap with toluene, water will be collected as it is formed, driving the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the amount of water collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Applications

The primary applications of this compound are based on its physical properties as a non-aqueous solvent and emollient.

Logical Relationship of Applications

Caption: Relationship between the core properties and applications of this compound.

Detailed Applications

-

Cosmetics and Personal Care: Due to its emollient properties, it is widely used in skincare and cosmetic formulations. It helps to soften and smooth the skin by forming a non-greasy, protective layer that reduces water loss.

-

Plastics and Polymers: It acts as a plasticizer, a substance added to a material (usually a plastic or an elastomer) to make it softer and more flexible.[1]

-

Solvents and Coatings: Its low volatility and good solvency for various resins make it suitable for use in coatings, inks, and other industrial formulations.[1]

Safety Information

Based on available safety data, this compound is considered to have low toxicity.[1] However, as with any chemical, appropriate safety precautions should be taken during handling. It is recommended to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a commercially significant ester with a well-defined set of chemical and physical properties that make it suitable for a range of applications, particularly in the cosmetics and polymer industries. Its synthesis is straightforward, typically involving a Fischer esterification reaction. Understanding its properties and synthesis is crucial for its effective utilization in research, development, and industrial manufacturing.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Ethylhexyl 3,5,5-trimethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-Ethylhexyl 3,5,5-trimethylhexanoate, a branched-chain ester with significant applications as a plasticizer, solvent, and emollient. This document details the synthesis, physicochemical properties, and spectroscopic analysis of the title compound, offering valuable insights for professionals in chemical research and development.

Chemical Identity and Properties

This compound is a C17 ester, a colorless liquid characterized by its low volatility and poor solubility in water.[1][2] Its branched structure contributes to these properties, making it a valuable component in various industrial formulations.

Table 1: Physicochemical Properties of this compound and its Precursors

| Property | This compound | 3,5,5-Trimethylhexanoic Acid | 2-Ethylhexanol |

| CAS Number | 70969-70-9[3] | 3302-10-1 | 104-76-7 |

| Molecular Formula | C₁₇H₃₄O₂[3] | C₉H₁₈O₂ | C₈H₁₈O |

| Molecular Weight | 270.46 g/mol [3] | 158.24 g/mol | 130.23 g/mol |

| Boiling Point | 286-287 °C (estimated)[2] | ~255 °C | 183-185 °C |

| Density | Not available | 0.926 g/cm³ | 0.833 g/cm³ |

| Refractive Index | Not available | 1.432 | 1.431-1.433 |

| Flash Point | 134 °C (estimated)[2] | 127 °C | 77 °C |

| Appearance | Colorless liquid[1] | Colorless liquid | Colorless liquid |

| Solubility | Poor in water[1][2] | Sparingly soluble in water | Poorly soluble in water |

Synthesis of this compound

The primary route for synthesizing this compound is through the Fischer esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol in the presence of an acid catalyst.[4]

Caption: Fischer Esterification Synthesis of this compound.

Experimental Protocol: Fischer Esterification

The following is a general laboratory procedure for the synthesis of esters via Fischer esterification, which can be adapted for the synthesis of this compound.

Materials:

-

3,5,5-Trimethylhexanoic acid

-

2-Ethylhexanol (in excess, can also serve as the solvent)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 3,5,5-trimethylhexanoic acid and an excess of 2-ethylhexanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The excess 2-ethylhexanol and the desired ester product can be separated by distillation under reduced pressure.

Structure Elucidation through Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the various chemically non-equivalent protons in the molecule. Key expected signals include:

-

A triplet corresponding to the terminal methyl group of the ethyl group in the 2-ethylhexyl moiety.

-

A multiplet for the methine proton at the 2-position of the hexyl chain.

-

A doublet of doublets for the methylene (B1212753) protons adjacent to the ester oxygen.

-

Several overlapping multiplets for the methylene protons of the butyl and ethyl chains in the 2-ethylhexyl group.

-

A singlet for the nine protons of the three methyl groups at the 5-position of the hexanoate (B1226103) chain.

-

A doublet for the methyl group at the 3-position of the hexanoate chain.

-

Multiplets for the methylene and methine protons of the hexanoate backbone.

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule. Characteristic signals would include:

-

A signal in the range of 170-180 ppm for the carbonyl carbon of the ester.

-

A signal around 60-70 ppm for the methylene carbon attached to the ester oxygen.

-

A series of signals in the aliphatic region (10-50 ppm) corresponding to the various methyl, methylene, and methine carbons of the 2-ethylhexyl and 3,5,5-trimethylhexanoate moieties.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The most prominent and diagnostic absorption band for this compound is expected to be:

-

A strong C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹.

-

C-O stretching vibrations, which will appear in the fingerprint region between 1000 and 1300 cm⁻¹.

-

C-H stretching vibrations from the aliphatic chains, observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (MW = 270.46), the mass spectrum would be expected to show:

-

A molecular ion peak (M⁺) at m/z = 270.

-

Characteristic fragmentation patterns for esters, including the loss of the alkoxy group ([M - OR]⁺) and cleavage at various points along the alkyl chains. Common fragments would likely include ions corresponding to the 2-ethylhexyl group and the 3,5,5-trimethylhexanoyl group.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown sample suspected to be this compound follows a logical progression of analytical techniques.

Caption: Workflow for the Spectroscopic Identification of this compound.

Conclusion

The structure of this compound can be unequivocally determined through a combination of synthetic methodology and comprehensive spectroscopic analysis. This technical guide provides the foundational knowledge, including key physicochemical data and expected analytical results, to aid researchers and professionals in the identification and characterization of this important industrial chemical. While specific experimental data can be challenging to locate in public literature, a systematic approach utilizing the principles outlined herein will enable confident structure elucidation.

References

- 1. N-(2-ethylhexyl)-3,5,5-trimethylhexanamide | C17H35NO | CID 154734376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 70969-70-9: this compound [cymitquimica.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Registration Dossier - ECHA [echa.europa.eu]

- 5. 70969-70-9|this compound|BLD Pharm [bldpharm.com]

- 6. 70969-70-9 | this compound | Ambeed.com [ambeed.com]

An In-depth Technical Guide on 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS 70969-70-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS 70969-70-9), an ester compound utilized across various industrial sectors, most notably in cosmetics and personal care products as an emollient and skin conditioning agent. This document collates available data on its chemical and physical properties, synthesis, analytical methods, and toxicological profile. Detailed experimental protocols for key studies are provided, where available, to aid in reproducibility and further research. A significant focus is placed on its metabolic fate and a hypothesized signaling pathway is presented based on the activities of its constituent molecules and structurally related compounds. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrams in the DOT language.

Chemical and Physical Properties

This compound is a branched-chain ester characterized by its low volatility and hydrophobic nature. These properties make it a stable and durable ingredient in various formulations, particularly where moisture resistance is desirable. It is a clear, colorless, and odorless liquid with good compatibility with a range of polymers.

| Property | Value | Reference |

| CAS Number | 70969-70-9 | |

| Molecular Formula | C₁₇H₃₄O₂ | |

| Molecular Weight | 270.45 g/mol | |

| Synonyms | Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester; Dragoxat 89 | |

| Physical State | Liquid | |

| Boiling Point | Approx. 245°C (473°F) | |

| Water Solubility | Low |

Synthesis

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound from 3,5,5-trimethylhexanoic acid and 2-ethylhexanol.

Materials:

-

3,5,5-trimethylhexanoic acid

-

2-ethylhexanol (can be used in excess to drive the reaction)

-

Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene, to facilitate water removal via azeotropic distillation)

-

5% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, dichloromethane)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (for azeotropic removal of water)

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 3,5,5-trimethylhexanoic acid and 2-ethylhexanol. An excess of 2-ethylhexanol can be used to shift the equilibrium towards the product.

-

Add the anhydrous solvent (e.g., toluene) and a catalytic amount of the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a small amount of p-TsOH).

-

Assemble the reflux apparatus with the Dean-Stark trap and heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reflux until the theoretical amount of water has been collected, indicating the reaction is nearing completion.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Methods

The characterization and quantification of this compound in various matrices typically involve chromatographic techniques coupled with mass spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in a sample.

Instrumentation:

-

Gas Chromatograph with a mass spectrometer detector (GC-MS)

-

Capillary column suitable for semi-volatile organic compounds (e.g., Elite-1, ZB-5MS)

General GC-MS Parameters (example):

-

Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID x 1 µm df)

-

Carrier Gas: Helium at a constant flow of 1 ml/min

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 110°C (hold for 2 min), ramp at 10°C/min to 200°C, then ramp at 5°C/min to 280°C (hold for 9 min).

-

MS Ion Source Temperature: 280°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-450

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate). If analyzing from a complex matrix, an extraction and clean-up step may be necessary.

-

Injection: Inject a small volume (e.g., 0.5-1 µL) of the prepared sample into the GC.

-

Separation and Detection: The compound will be separated from other components in the GC column based on its volatility and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

-

Data Analysis: The resulting mass spectrum, with its characteristic fragmentation pattern, is compared to a reference library (e.g., NIST) for identification. Quantification can be achieved by comparing the peak area to that of a known standard.

Toxicological Profile

The toxicological data for this compound is primarily available through the European Chemicals Agency (ECHA) registration dossier and reports from the Cosmetic Ingredient Review (CIR), which often assesses it as part of a group of alkyl ethylhexanoates.

| Endpoint | Result | Reference |

| Acute Oral Toxicity | LD₀ > 20,000 mg/kg (rat, for DEHP as a proxy) | |

| Skin Irritation | Non-irritating to mildly irritating in humans, depending on the specific alkyl ethylhexanoate and concentration | |

| Eye Irritation | Not an ocular irritant (for cetearyl ethylhexanoate) | |

| Sensitization | Not a sensitizer | |

| Genotoxicity | No published data found | |

| Carcinogenicity | No published data found |

Environmental Fate and Ecotoxicology

Biodegradation

A study conducted according to OECD Guideline 301F found that this compound is inherently biodegradable, achieving 59% biodegradation within 28 days. However, it did not meet the criteria for "ready biodegradability" as it did not pass the 60% threshold within the 10-day window.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.

Principle: This method measures the oxygen consumed by a microbial population while biodegrading the test substance in a closed system. The biodegradation percentage is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD).

Materials and Apparatus:

-

Manometric respirometer

-

Test vessels with stirrers

-

Mineral medium (as specified in OECD 301)

-

Inoculum (e.g., activated sludge from a wastewater treatment plant)

-

Test substance: this compound

-

Reference substance (e.g., sodium benzoate)

-

Inhibition control (test substance + reference substance)

Procedure:

-

Prepare the mineral medium and add it to the test vessels.

-

Add the inoculum to the vessels. The source and concentration of the inoculum should be recorded.

-

Add the test substance to the test vessels at a concentration that provides sufficient carbon for measurement without being toxic (e.g., 100 mg/L).

-

Prepare control vessels with only inoculum, and reference vessels with the reference substance. An inhibition control is also prepared.

-

Seal the vessels and place them in the respirometer at a constant temperature (e.g., 22 ± 1°C) in the dark.

-

Stir the contents of the vessels continuously.

-

Monitor the oxygen consumption over a 28-day period.

-

Calculate the percentage of biodegradation at regular intervals.

Ecotoxicity

An algal growth inhibition test (OECD Guideline 201) was performed using the algae Pseudokirchneriella subcapitata. The results indicated that this compound had no toxic effect on the growth of the algae up to its solubility limit in the test water under the experimental conditions. The EC50 and NOEC were determined to be >100 mg/L.

Biological Activity and Hypothesized Signaling Pathway

There is a lack of direct experimental data on the specific signaling pathways modulated by this compound. However, based on its chemical structure as an ester, it is expected to undergo hydrolysis in biological systems, particularly in the skin, which possesses esterase activity. This hydrolysis would yield its constituent molecules: 2-ethylhexanol and 3,5,5-trimethylhexanoic acid.

The biological effects of these metabolites and structurally similar compounds can be used to propose a hypothetical signaling pathway. For instance, some branched-chain fatty acids have been shown to influence lipid metabolism and inflammatory responses in hepatocytes. Furthermore, metabolites of other plasticizers, such as mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), are known to activate peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.

The following diagram illustrates a hypothesized pathway for the metabolism of this compound in the skin and the potential downstream effects of its metabolites based on the activity of related compounds. It is crucial to note that this is a hypothetical pathway and requires experimental validation.

Unveiling the Physicochemical Profile of 2-Ethylhexyl 3,5,5-trimethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 70969-70-9), a branched-chain ester, is a key ingredient in a variety of formulations, valued for its emollient and plasticizing properties. A thorough understanding of its physical characteristics is paramount for researchers, scientists, and drug development professionals to ensure optimal formulation, stability, and performance. This technical guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents a logical framework for understanding their interrelationships.

Core Physical Characteristics

The physical state of this compound at ambient conditions is a liquid. Its key physical properties are summarized in the table below. It is important to note that some discrepancies exist in the literature for certain values, which may be attributable to variations in experimental conditions or measurement techniques.

| Physical Property | Value | Temperature (°C) | Pressure |

| Molecular Weight | 270.45 g/mol | N/A | N/A |

| Boiling Point | 283.5 °C | N/A | 101.325 kPa |

| ~245 °C | N/A | N/A | |

| Melting Point | Data not available | N/A | N/A |

| Density | 0.86 g/cm³ | 20 | N/A |

| 0.91-0.93 g/cm³ | N/A | N/A | |

| Viscosity | Data not available | N/A | N/A |

| Refractive Index | Data not available | N/A | N/A |

| Vapor Pressure | 0.094 Pa | 25 | N/A |

| Water Solubility | 1 µg/L | 20 | N/A |

Interplay of Physical Characteristics

The physical properties of this compound are interconnected and influence its behavior in various applications. The following diagram illustrates the logical relationships between these core characteristics.

Spectroscopic Data of 2-Ethylhexyl 3,5,5-trimethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 70969-70-9). Due to the limited availability of experimentally derived spectra in public databases, this document focuses on high-quality predicted data to support researchers in the identification and characterization of this compound. The information herein is intended for professionals in the fields of chemical research, materials science, and drug development.

Chemical Structure and Properties

This compound is an ester with the molecular formula C₁₇H₃₄O₂ and a molecular weight of 270.45 g/mol . Its structure consists of a branched C9 carboxylic acid (3,5,5-trimethylhexanoic acid) and a branched C8 alcohol (2-ethylhexanol).

SMILES: CCCCC(CC)COC(=O)CC(C)CC(C)(C)C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational models and should be used as a reference for the identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | m | 2H | -OCH₂- |

| ~2.20 | m | 2H | -C(=O)CH₂- |

| ~1.95 | m | 1H | -CH(CH₃)- |

| ~1.55 | m | 1H | -CH(CH₂CH₃)- |

| ~1.30-1.45 | m | 8H | -(CH₂)₄- |

| ~1.20 | d | 2H | -CH₂C(CH₃)₃ |

| ~0.95 | d | 3H | -CH(CH₃)- |

| ~0.90 | s | 9H | -C(CH₃)₃ |

| ~0.88 | t | 6H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C=O |

| ~67.0 | -OCH₂- |

| ~43.5 | -C(=O)CH₂- |

| ~38.5 | -CH(CH₂CH₃)- |

| ~31.0 | -C(CH₃)₃ |

| ~30.5 | -(CH₂)₄- (alpha to CH) |

| ~29.0 | -(CH₂)₄- (beta to CH) |

| ~25.0 | -CH(CH₃)- |

| ~24.0 | -(CH₂)₄- (gamma to CH) |

| ~23.0 | -CH₂C(CH₃)₃ |

| ~22.5 | -CH(CH₃)-CH₃ |

| ~14.0 | -CH₂CH₃ |

| ~11.0 | -CH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1460 | Medium | C-H bending (alkane) |

| ~1375 | Medium | C-H bending (alkane) |

| ~1170 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Table 4: Predicted m/z Peaks for Common Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 271.2632 |

| [M+Na]⁺ | 293.2451 |

| [M+K]⁺ | 309.2191 |

| [M+NH₄]⁺ | 288.2897 |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for liquid-phase esters like this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

FT-IR Spectroscopy

-

Sample Preparation: As a neat liquid, place a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean salt plates should be acquired prior to the sample scan.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, or Electron Ionization (EI) for GC-MS.

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mode: Positive ion mode is typically used for detecting protonated molecules and other adducts.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 50-500 m/z).

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship of this compound.

A Technical Guide to the Organic Solvent Solubility of 2-Ethylhexyl 3,5,5-trimethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylhexyl 3,5,5-trimethylhexanoate in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, chemical supplier information, and data on structurally similar compounds. Additionally, it offers detailed experimental protocols for determining solubility, equipping researchers with the necessary tools to assess its miscibility in various solvent systems.

Physicochemical Properties

This compound is a branched-chain ester with the chemical formula C₁₈H₃₆O₂. It is a colorless liquid that is generally described as being soluble in most organic solvents and insoluble in water. Its extremely low water solubility is quantified as 1μg/L at 20℃, underscoring its hydrophobic nature[1].

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₆O₂ | |

| Appearance | Colorless liquid | |

| Water Solubility | 1μg/L at 20℃ | [1] |

| General Organic Solvent Solubility | Soluble in most organic solvents |

Qualitative Solubility in Organic Solvents

Based on the general principle of "like dissolves like" and information on similar long-chain esters, this compound is expected to be miscible with a wide range of non-polar and moderately polar organic solvents. Its large, non-polar alkyl chains dominate its molecular structure, leading to favorable interactions with solvents of similar character.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Highly Soluble / Miscible | The long alkyl chains of the ester have strong van der Waals interactions with aliphatic hydrocarbons. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Highly Soluble / Miscible | The non-polar nature of aromatic solvents allows for favorable interactions with the ester's hydrocarbon chains. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible | Ethers have a slight polarity but are predominantly non-polar, making them good solvents for large esters. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble / Miscible | Ketones are polar aprotic solvents that can dissolve a wide range of organic compounds, including esters. |

| Esters | Ethyl acetate, Butyl acetate | Highly Soluble / Miscible | Structurally similar, leading to very favorable mixing. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Highly Soluble / Miscible | These solvents are effective at dissolving a broad range of organic compounds. |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderately to Sparingly Soluble | The polarity and hydrogen-bonding capability of alcohols may lead to less favorable interactions with the large, non-polar ester. Solubility is expected to decrease as the alcohol's polarity increases (Methanol > Ethanol > Isopropanol). |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them poor solvents for highly non-polar compounds. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a framework for determination.

Method 1: Visual Miscibility Assessment (Qualitative)

This method is a rapid screening technique to determine if the ester is miscible with a solvent at a given concentration.

Materials:

-

This compound

-

A range of organic solvents (see table above)

-

Glass vials with caps (B75204) (e.g., 4 mL)

-

Pipettes

Procedure:

-

Add 1 mL of the chosen organic solvent to a clean, dry glass vial.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial and vortex or shake vigorously for 30 seconds.

-

Allow the vial to stand undisturbed for at least 1 hour.

-

Visually inspect the vial for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets.

-

If the solution is clear and homogenous, the two are considered miscible at a 1:1 ratio.

Method 2: Gravimetric Determination of Solubility (Quantitative)

This method determines the saturation solubility of the ester in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add a known volume (e.g., 5 mL) of the organic solvent to a glass vial.

-

Add an excess amount of this compound to the vial to create a saturated solution with visible excess ester.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, allow the vial to stand undisturbed at the set temperature for any undissolved ester to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE filter. This step is crucial to remove any undissolved micro-droplets.

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Record the exact volume of the supernatant transferred.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not volatilize the ester.

-

Once the solvent is completely evaporated, weigh the dish containing the residual ester.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residual ester (g) / Volume of supernatant (mL)) * 100

Visualizations

The following diagrams illustrate key concepts related to the solubility of this compound.

Caption: Intermolecular interactions governing solubility.

Caption: Gravimetric solubility determination workflow.

References

Unveiling the Molecular Ballet: How 2-Ethylhexyl 3,5,5-Trimethylhexanoate Plasticizes Polymers

A deep dive into the physicochemical interactions that underpin the flexibility and durability imparted by this novel plasticizer, offering a comprehensive guide for researchers and material scientists.

The quest for high-performance, safe, and sustainable plasticizers has led to the development of innovative molecules like 2-Ethylhexyl 3,5,5-trimethylhexanoate. This branched-chain ester, often referred to as a non-phthalate plasticizer, has garnered significant attention for its efficacy in enhancing the flexibility and processability of various polymers, most notably polyvinyl chloride (PVC). Understanding its mechanism of action at a molecular level is paramount for optimizing its application and designing next-generation materials. This technical guide elucidates the core principles of its plasticizing action, supported by available data and conceptual models.

The Fundamental Mechanism: A Tale of Intermolecular Disruption

At its core, plasticization is the process of increasing the flexibility and reducing the brittleness of a polymer. This is achieved by introducing a plasticizer molecule that embeds itself between the long polymer chains. Rigid polymers like PVC, in their unplasticized state, are characterized by strong intermolecular forces, primarily dipole-dipole interactions and van der Waals forces, which hold the polymer chains in a tightly packed, crystalline, or amorphous glassy structure.

This compound, with its characteristic ester group and bulky, branched alkyl chains, acts as a molecular lubricant. Its mechanism of action can be dissected into several key stages:

-

Penetration and Swelling: During processing, typically at elevated temperatures, the plasticizer molecules diffuse into the polymer matrix. The polymer granules swell as the plasticizer permeates the amorphous regions, beginning the process of chain separation.

-

Disruption of Polymer-Polymer Interactions: The polar ester group of the plasticizer is attracted to the polar sites on the polymer chains (e.g., the C-Cl bond in PVC). This interaction effectively shields the polymer chains from each other, weakening the strong intermolecular forces that cause rigidity.

-

Creation of Free Volume: The non-polar, bulky, and branched alkyl chains of this compound create steric hindrance, pushing the polymer chains further apart. This increases the "free volume" within the polymer matrix, which is the space not occupied by the polymer chains themselves.

-

Enhanced Molecular Mobility: With the polymer chains further apart and the intermolecular forces weakened, the chains can slide past one another more easily. This increased segmental mobility is the macroscopic manifestation of flexibility. The energy required for the polymer to transition from a rigid, glassy state to a more rubbery, flexible state—the glass transition temperature (Tg)—is significantly lowered.

The unique branched structure of this compound is crucial to its performance. Unlike linear plasticizers which can sometimes promote crystallinity, the irregular shape of this molecule frustrates chain packing and maintains an amorphous, flexible state over a wide temperature range.

Visualizing the Mechanism of Action

To better understand the intricate interactions at the molecular level, the following diagram illustrates the logical relationship between the plasticizer's introduction and the resulting macroscopic properties.

Caption: Logical flow of the plasticization process.

Quantitative Impact on Polymer Properties

The effectiveness of a plasticizer is quantified by its impact on various physical and mechanical properties of the polymer. While specific data for this compound can vary depending on the polymer grade and concentration, the general trends are well-established.

| Property | Unplasticized Polymer | Plasticized Polymer (with this compound) | Rationale for Change |

| Glass Transition Temperature (Tg) | High | Significantly Lower | Increased free volume and chain mobility allow for transition to a rubbery state at lower temperatures. |

| Tensile Strength | High | Lower | The weakened intermolecular forces reduce the force required to pull the polymer chains apart. |

| Elongation at Break | Low | High | Increased chain mobility allows the polymer to stretch more before fracturing. |

| Hardness (Shore) | High | Lower | The "cushioning" effect of the plasticizer molecules reduces the material's resistance to indentation. |

| Modulus of Elasticity | High | Lower | The material becomes less stiff as the resistance to deformation is reduced. |

Experimental Protocols for Characterization

The quantification of a plasticizer's effect relies on a suite of standardized analytical techniques. Below are outlines of key experimental protocols.

1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

-

Objective: To measure the temperature at which the polymer transitions from a glassy to a rubbery state.

-

Methodology:

-

A small, precisely weighed sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The temperature is ramped up at a controlled rate (e.g., 10°C/min) over a specified range (e.g., -100°C to 150°C).

-

The heat flow into the sample is measured relative to the reference.

-

The Tg is identified as a step-change in the heat flow curve.

-

Caption: Experimental workflow for DSC analysis.

2. Tensile Testing for Mechanical Properties

-

Objective: To determine tensile strength, elongation at break, and modulus of elasticity.

-

Methodology:

-

Standardized dumbbell-shaped specimens of the plasticized polymer are prepared according to ASTM or ISO standards.

-

The cross-sectional area of the specimen's gauge section is measured.

-

The specimen is mounted in the grips of a universal testing machine.

-

The specimen is pulled at a constant rate of extension until it fractures.

-

The force (load) and extension (displacement) are continuously recorded.

-

Tensile strength is calculated as the maximum stress the material can withstand.

-

Elongation at break is the percentage increase in length at the point of fracture.

-

The modulus of elasticity is determined from the initial slope of the stress-strain curve.

-

"2-Ethylhexyl 3,5,5-trimethylhexanoate" as a non-phthalate plasticizer

An In-Depth Technical Guide to 2-Ethylhexyl 3,5,5-trimethylhexanoate as a Non-Phthalate Plasticizer

Abstract

The demand for high-performance, safe, and environmentally benign plasticizers has driven research into alternatives for traditional phthalate-based compounds. This compound (CAS: 70969-70-9), an ester of 3,5,5-trimethylhexanoic acid and 2-ethylhexanol, has emerged as a compound of interest in this domain.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential application as a non-phthalate plasticizer. While extensive public data on its plasticizing performance is limited, this document consolidates available information and outlines the standard experimental protocols required for its thorough evaluation. This guide is intended for researchers, scientists, and formulation experts in polymer science and drug development.

Introduction to Non-Phthalate Plasticizers

Plasticizers are additives that increase the flexibility, durability, and processability of polymeric materials, most notably polyvinyl chloride (PVC).[3][4] For decades, phthalate (B1215562) esters have dominated the market due to their cost-effectiveness and performance.[4] However, growing health and environmental concerns have led to regulatory scrutiny and a shift towards non-phthalate alternatives.[4][5] These alternatives, such as trimellitates, terephthalates, citrates, and various aliphatic dicarboxylates, are sought for applications with direct human contact, including medical devices, food packaging, and children's toys.[3][6] this compound fits within this new generation of plasticizers, valued for its favorable toxicological profile and low volatility.[1]

Chemical Profile of this compound

This compound is a branched-chain ester characterized by its hydrophobic nature and good compatibility with a range of polymers.[1][2] Its molecular structure contributes to low volatility, making it suitable for durable formulations requiring stability.[1] It is also known as Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester.[1]

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. Performance data as a plasticizer in specific polymer matrices are not widely available in public literature and would require dedicated experimental evaluation.

| Property | Value | Reference |

| CAS Number | 70969-70-9 | [1] |

| Molecular Formula | C₁₇H₃₄O₂ | [1] |

| Molecular Weight | 270.46 g/mol | [1] |

| Appearance | Liquid | [1] |

| Solubility | Poorly soluble in water; soluble in organic solvents | [1] |

| Shore A Hardness (PVC) | Data not available | |

| Tensile Strength (PVC) | Data not available | |

| Elongation at Break (PVC) | Data not available | |

| Volatility (Weight Loss) | Data not available; generally low | [1] |

| Migration Resistance | Data not available |

Synthesis Pathway

This compound is synthesized via the esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol.[2] This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.[2] Enzymatic synthesis using lipases has also been explored for similar esters, offering a greener alternative with higher product purity.[7][8]

Experimental Protocols for Plasticizer Evaluation

To fully characterize this compound as a plasticizer, a series of standardized tests must be performed. The following protocols are based on established ASTM methods and common practices in the polymer industry.[6][9][10]

General Experimental Workflow

The evaluation of a novel plasticizer follows a logical progression from formulation to performance testing.

Protocol 1: Evaluation of Plasticizer Efficiency via DSC

Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) of PVC. A lower Tg indicates higher plasticizing efficiency. Methodology:

-

Apparatus: Differential Scanning Calorimeter (DSC).[11]

-

Procedure: a. Prepare PVC films plasticized with varying concentrations (e.g., 20-60 phr) of this compound. b. Weigh a 5-10 mg sample of the conditioned PVC film into an aluminum DSC pan and seal it.[12] c. Place the sample and an empty reference pan into the DSC cell. d. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, typically from -100°C to 100°C.[11][12] e. The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan to remove thermal history.[12]

Protocol 2: Evaluation of Mechanical Properties

Objective: To measure the effect of the plasticizer on the mechanical integrity of PVC, including its strength and flexibility. Methodology (based on ASTM D2284): [9][12]

-

Apparatus: Universal Testing Machine (UTM) with a suitable load cell.

-

Procedure: a. Cut dumbbell-shaped specimens from the conditioned PVC films. b. Measure the thickness and width of the narrow section of each specimen. c. Mount a specimen in the grips of the UTM and attach an extensometer. d. Apply tensile stress at a constant crosshead speed (e.g., 50 mm/min) until the specimen ruptures.[12] e. Record the force and elongation. f. Calculate Tensile Strength (maximum load divided by the original cross-sectional area) and Elongation at Break (strain at rupture).[6]

Protocol 3: Evaluation of Migration Resistance

Objective: To quantify the amount of plasticizer that leaches from the PVC matrix into a simulant liquid. Methodology (based on ASTM D1239): [10]

-

Apparatus: Analytical balance, vessels for immersion, chosen solvent (e.g., n-hexane, deionized water).[10]

-

Procedure: a. Weigh pre-conditioned, plasticized PVC samples (W₁). b. Immerse the samples in a vessel containing the extracting solvent for a specified time and temperature (e.g., 24 hours at room temperature).[10] c. Remove the samples, gently wipe them dry, and dry them further under vacuum at a mild temperature (e.g., 40°C). d. Weigh the final dried samples (W₂). e. The mass loss due to migration is calculated, subtracting any weight loss observed from a neat polymer reference.[10]

Protocol 4: Evaluation of Thermal Stability and Volatility

Objective: To determine the thermal stability and volatility of the plasticizer within the PVC matrix. Methodology:

-

Apparatus: Thermogravimetric Analyzer (TGA).[6]

-

Procedure: a. Place a small, known weight of the plasticized PVC sample in the TGA furnace. b. Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen). c. Continuously monitor the sample's weight as a function of temperature. d. The temperature at which significant weight loss occurs indicates decomposition or plasticizer volatilization.[6] For isothermal volatility, samples can be held at a constant temperature (e.g., 70°C for 24 hours) and the percentage weight loss is calculated.[10]

Safety and Toxicological Profile

This compound is reported to have low toxicity and a favorable environmental profile, making it a suitable choice for consumer product formulations.[1] Studies on related isononanoate esters have shown them to be non-irritating and non-sensitizing to the skin.[13] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isononanoate esters are safe for use as cosmetic ingredients, though they may enhance the dermal penetration of other compounds in a formulation.[13]

Conclusion

This compound presents a promising profile as a non-phthalate plasticizer, characterized by its low volatility, hydrophobic nature, and favorable safety data.[1] While it is already utilized in cosmetics and other formulations, its full potential in demanding plasticizer applications like PVC requires further investigation.[2][14] The experimental protocols detailed in this guide provide a clear framework for researchers to systematically evaluate its performance in terms of efficiency, mechanical properties, migration, and thermal stability. Such data will be crucial for its adoption as a viable, safe, and effective alternative to traditional phthalates in sensitive applications.

References

- 1. CAS 70969-70-9: this compound [cymitquimica.com]

- 2. This compound | 70969-70-9 | Benchchem [benchchem.com]

- 3. A Comprehensive Guide to Types and Uses of Plasticizers - Henan Chemger Group Corporation [chemger.com]

- 4. Different Types of Plasticizers Used in Industry: A Comprehensive Guide_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 5. Non-Phthalate Plasticizers: A Safer, Greener Choice – South City Petrochem [southcitypetrochem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling [mdpi.com]

- 9. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. cosmeticsinfo.org [cosmeticsinfo.org]

- 14. wpachem.com [wpachem.com]

The Role of 2-Ethylhexyl 3,5,5-trimethylhexanoate in Advancing Polymer Science: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 3,5,5-trimethylhexanoate, also known by its synonym isononyl isononanoate, is a branched-chain ester that has carved a significant niche in the field of polymer science.[1][2] Primarily utilized as a plasticizer, this compound is integral to enhancing the flexibility, durability, and processability of various polymers, most notably polyvinyl chloride (PVC).[1][2] Its molecular structure, characterized by a branched alkyl chain, imparts a hydrophobic nature and low water solubility, making it a valuable additive in applications requiring moisture resistance.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, its impact on polymer performance, and the experimental protocols for its evaluation.

Core Concepts in Polymer Modification

Plasticizers are additives that increase the plasticity or fluidity of a material.[3] In polymers, they work by embedding themselves between the polymer chains, thus reducing the intermolecular forces and increasing the free volume. This separation of polymer chains allows them to move more freely, which in turn lowers the glass transition temperature (Tg) of the polymer, transforming a rigid and brittle material into a more flexible and ductile one.[3] The effectiveness of a plasticizer is determined by its compatibility with the polymer, its molecular weight, and its chemical structure.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in polymer formulations.

| Property | Value | Reference |

| Synonyms | Isononyl isononanoate, Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester | [1] |

| CAS Number | 70969-70-9 | [1] |

| Molecular Formula | C17H34O2 | [1] |

| Molecular Weight | 270.45 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 285.00 to 288.00 °C @ 760.00 mm Hg (estimated) | [4] |

| Flash Point | 136.30 °C (estimated) | [4] |

| Solubility in Water | 0.007668 mg/L @ 25 °C (estimated) | [4] |

Impact on Polymer Properties: A Focus on PVC

Table 1: Comparative Performance of Plasticizers in Flexible PVC [5]

Test Recipe: 100 PPHR of calendering grade PVC resin, 7.0 PPHR of a stabilizer system, and 67 PPHR of the respective plasticizer.

| Property | Test Method | Diisononyl Phthalate (DINP) |

| Hardness (Shore A) | ASTM D2240 | 85 |

| Tensile Strength (MPa) | ASTM D412 | 15.2 |

| Elongation at Break (%) | ASTM D412 | 350 |

| Low-Temperature Flexibility (Tf, °C) | ASTM D1043 | -35 |

| Volatility (% Weight Loss) | ASTM D1203 | 1.6 |

These data demonstrate that the inclusion of a plasticizer like DINP significantly enhances the flexibility (high elongation at break) and low-temperature performance of PVC, while maintaining a practical level of hardness and tensile strength.[5] The low volatility indicates good permanence, which is crucial for the long-term durability of the plasticized material.[5]

Experimental Protocols

The evaluation of this compound as a plasticizer involves a series of standardized tests to quantify its effect on a polymer matrix. The following protocols are based on established ASTM standards.

PVC Compounding

Objective: To prepare a homogeneous blend of PVC resin with this compound and other necessary additives.

Materials and Equipment:

-

PVC resin (suspension grade)

-

This compound

-

Heat stabilizer (e.g., calcium-zinc based)

-

Lubricants

-

High-speed mixer (hot mixer) followed by a cold mixer

-

Two-roll mill

-

Compression molding press

Procedure:

-

The PVC resin, stabilizer, and lubricants are charged into a high-speed mixer.

-

The mixer is started, and the temperature is allowed to rise due to frictional heat.

-

This compound is gradually added to the mixing vortex.

-

Mixing is continued until a free-flowing, dry blend is obtained, typically reaching a temperature of 80-120°C.

-

The hot dry blend is then transferred to a cold mixer to cool down to around 40-50°C.

-

The cooled dry blend is then processed on a two-roll mill at a temperature suitable for PVC fusion (e.g., 160-180°C) to form a homogenous sheet.

-

The milled sheet is then compression molded into plaques of desired thickness for subsequent testing.

Evaluation of Mechanical Properties

Objective: To determine the effect of the plasticizer on the tensile strength, elongation, and hardness of the PVC compound.

Standard: ASTM D412 (Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers) and ASTM D2240 (Durometer Hardness).

Procedure:

-

Dumbbell-shaped specimens are cut from the compression-molded plaques.

-

The tensile strength and elongation at break are measured using a universal testing machine at a specified crosshead speed.

-

The Shore A hardness is measured using a durometer on the flat surface of the molded plaque.

Assessment of Permanence Properties

Objective: To evaluate the long-term stability of the plasticizer within the polymer matrix by measuring its volatility.

Standard: ASTM D1203 (Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods).

Procedure:

-

Circular specimens of a specified diameter are cut from the plasticized PVC sheet.

-

The initial weight of the specimens is recorded.

-

The specimens are placed in a container with activated carbon and subjected to a specific temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

-

After the exposure period, the specimens are removed, cleaned, and reweighed.

-

The percentage of weight loss is calculated, which represents the volatility of the plasticizer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the performance of this compound as a plasticizer in PVC.

Applications Beyond Polymer Science

While the primary application of this compound is in the polymer industry, its properties as an emollient also lead to its use in cosmetic and personal care products, where it contributes to a smooth, non-greasy feel on the skin.[2] There is currently limited to no publicly available research indicating a significant role for this compound in drug delivery systems or its interaction with specific biological signaling pathways. Its use in pharmaceutical applications is more likely as an excipient in topical formulations rather than as an active component in targeted drug delivery.

Conclusion

This compound is a versatile and effective plasticizer that plays a crucial role in modifying the properties of polymers, particularly PVC. Its ability to enhance flexibility, improve processability, and provide good permanence makes it a valuable component in a wide range of applications. The standardized experimental protocols outlined in this guide provide a framework for the systematic evaluation of its performance, ensuring the development of high-quality, durable polymer products. While its primary role is in materials science, its emollient properties have also found utility in the cosmetics industry. Further research into its potential applications in other fields remains an area for future exploration.

References

- 1. researchgate.net [researchgate.net]

- 2. dl.edi-info.ir [dl.edi-info.ir]

- 3. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Ethylhexyl 3,5,5-trimethylhexanoate from Isononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethylhexyl 3,5,5-trimethylhexanoate, an ester with applications in various industrial and pharmaceutical fields. The primary route for this synthesis is the Fischer esterification of isononanoic acid with 2-ethylhexanol. This document details the chemical principles, experimental protocols, and reaction workflows associated with this process.

Introduction

This compound is the ester formed from the reaction of isononanoic acid and 2-ethylhexanol.[1][2] Isononanoic acid is typically a mixture of branched-chain C9 carboxylic acids, with 3,5,5-trimethylhexanoic acid being a significant isomer. The resulting ester is a colorless to pale yellow liquid with low volatility and good compatibility with a range of polymers, making it a valuable component in formulations requiring stability and specific solvency properties.[3][4]

The synthesis of this compound is a classic example of Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction is reversible and is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.

Chemical Synthesis

The primary method for synthesizing this compound is the direct esterification of isononanoic acid with 2-ethylhexanol. This reaction can be catalyzed by various acids, both homogeneous and heterogeneous.

Acid-Catalyzed Esterification (Fischer Esterification)

The most common laboratory and industrial method for this synthesis is the Fischer esterification. This method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

Catalysts:

A variety of acid catalysts can be employed for this reaction.

-

Homogeneous Catalysts:

-

Sulfuric acid (H₂SO₄)

-

p-Toluenesulfonic acid (p-TsOH)

-

Methanesulfonic acid (CH₃SO₃H)

-

-

Heterogeneous Catalysts:

-

Acidic ion-exchange resins (e.g., Amberlyst-15)

-

Zeolites

-

Sulfated zirconia

-

The choice of catalyst can influence reaction times, temperatures, and the ease of purification. Heterogeneous catalysts offer the advantage of being easily separated from the reaction mixture, simplifying the work-up process.

Enzymatic Esterification

An alternative, "greener" approach to the synthesis of this compound is the use of lipases as biocatalysts. This method often proceeds under milder reaction conditions and can offer high selectivity.

Enzymes:

Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are commonly used for ester synthesis.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Laboratory-Scale Synthesis using a Homogeneous Catalyst

This protocol describes a typical laboratory procedure for the synthesis of this compound using p-toluenesulfonic acid as the catalyst.

Materials:

-

Isononanoic acid (3,5,5-trimethylhexanoic acid)

-

2-Ethylhexanol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add isononanoic acid (1.0 eq), 2-ethylhexanol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

Enzymatic Synthesis

This protocol outlines a general procedure for the enzymatic synthesis of this compound.

Materials:

-

Isononanoic acid (3,5,5-trimethylhexanoic acid)

-

2-Ethylhexanol

-

Immobilized lipase (e.g., Novozym 435)

-

Molecular sieves (optional, for water removal)

-

Organic solvent (e.g., hexane (B92381) or solvent-free)

Equipment:

-

Shaking incubator or a stirred reactor

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, combine isononanoic acid (1.0 eq) and 2-ethylhexanol (1.0-1.2 eq). The reaction can be run solvent-free or in a non-polar organic solvent like hexane.

-

Add the immobilized lipase (typically 5-10% by weight of the reactants).

-

If the reaction is sensitive to water, add activated molecular sieves to remove the water produced.

-

Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant shaking or stirring.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or by measuring the decrease in acid value.

-

Once the desired conversion is reached, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

The product can be purified by vacuum distillation if necessary.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Typical Reaction Parameters for Acid-Catalyzed Esterification

| Parameter | Value |

| Reactant Molar Ratio (Acid:Alcohol) | 1:1.2 |

| Catalyst | p-Toluenesulfonic acid |

| Catalyst Loading | 1-2 mol% |

| Solvent | Toluene |

| Temperature | Reflux (approx. 110-120 °C) |

| Reaction Time | 4-8 hours |

| Typical Yield | >90% |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 70969-70-9[4][6] |

| Molecular Formula | C₁₇H₃₄O₂[4] |

| Molecular Weight | 270.45 g/mol |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | ~303.6 °C at 760 mmHg[7] |

| Density | ~0.862 g/cm³[7] |

| Refractive Index | ~1.439[7] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.0 (m, 2H, -OCH₂-), ~2.2 (m, 2H, -CH₂COO-), 0.8-1.7 (m, remaining alkyl protons) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~173 (-COO-), ~66 (-OCH₂-), various peaks in the alkyl region (10-45 ppm) |

| FT-IR (neat) | ν (cm⁻¹): ~1735 (C=O stretch, ester), ~2850-2960 (C-H stretch, alkyl), ~1170 (C-O stretch) |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis processes.

References

Environmental Fate and Transport of 2-Ethylhexyl 3,5,5-trimethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 2-Ethylhexyl 3,5,5-trimethylhexanoate (CAS No. 70969-70-9), a branched-chain ester utilized in various industrial applications. Understanding the environmental persistence, degradation, and mobility of this compound is crucial for assessing its potential ecological impact. This document synthesizes available experimental data and predictive model estimations to offer a detailed profile of its behavior in the environment.

Environmental Fate and Transport Summary